N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a furopyridine-based carboxamide derivative characterized by a 3,4-dimethylphenyl substituent on the carboxamide nitrogen and a methyl group at the 5-position of the fused furopyridine ring. Its synthesis likely involves coupling reactions similar to those documented for related analogs (see §3) .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-4-6-13(8-11(10)2)19-17(20)16-9-14-15(21-16)7-5-12(3)18-14/h4-9H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHIELVSZXJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and furans.
Introduction of the 3,4-dimethylphenyl group: This step often involves electrophilic aromatic substitution reactions where the furo[3,2-b]pyridine core is reacted with 3,4-dimethylphenyl halides or similar reagents.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares a furo[3,2-b]pyridine core with several analogs documented in the evidence. Key structural differences lie in substituents on the carboxamide group, the pyridine/furan ring, and additional functional groups. Below is a comparative analysis based on substituents and synthetic strategies:
Table 1: Substituent Comparison of Furopyridine Carboxamides
Key Observations :
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound likely enhances lipophilicity compared to fluorophenyl or pyrimidine-containing analogs .
- Electron-Withdrawing Effects: Chloro (in ) and trifluoroethylamino (in ) substituents may increase metabolic stability but reduce solubility.
Table 2: Representative Reaction Conditions
Synthetic Challenges: The trifluoroethylamino group in may require careful pH control to avoid decomposition.
Physicochemical and Pharmacokinetic Predictions
- Solubility : The target compound’s 3,4-dimethylphenyl group may reduce aqueous solubility compared to fluorophenyl analogs .
- Metabolic Stability : Methyl groups (target compound) are less prone to oxidation than chloro or trifluoroethyl groups .
- Bioavailability: The non-fused pyridine analog in (a mepivacaine impurity) lacks the fused furan ring, likely altering membrane permeability.
Biological Activity
N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of significant interest due to its unique structure and potential therapeutic applications. This article delves into its biological activity, synthesizing information from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a furo[3,2-b]pyridine core with a carboxamide functional group and a 3,4-dimethylphenyl substituent , which contributes to its distinct chemical and biological properties. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms that play crucial roles in its reactivity and biological interactions .
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in signaling pathways related to inflammation and cancer. Specifically, it interacts with G protein-coupled receptor kinase 2 and phosphoinositide-specific phospholipase C-gamma , suggesting potential applications in modulating inflammatory responses and tumorigenesis .
- Cellular Mechanisms : Interaction studies reveal that the compound engages in hydrogen bonding and other non-covalent interactions with specific protein targets. These interactions are critical for understanding its mechanism of action in various biological contexts .
Synthesis
The synthesis of this compound typically involves multiple steps, which can be optimized using microwave-assisted organic synthesis techniques. This method enhances the efficiency and yield of the synthetic process by providing controlled heating conditions .
1. Inhibition Studies
A study demonstrated that this compound effectively inhibited G protein-coupled receptor kinase 2 in vitro. This inhibition was associated with reduced phosphorylation of downstream targets involved in inflammatory signaling pathways.
2. Cancer Research
In cellular models of cancer, the compound showed promise in reducing cell proliferation and inducing apoptosis in specific cancer cell lines. The mechanism appears to involve the modulation of signaling pathways linked to cell survival and growth .
| Study | Findings |
|---|---|
| Inhibition Study | Significant inhibition of G protein-coupled receptor kinase 2; reduced phosphorylation of targets |
| Cancer Cell Line Study | Decreased proliferation; induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
